molecular formula C12H16O2S B14328527 4-(Cyclohexylsulfanyl)benzene-1,2-diol CAS No. 111040-82-5

4-(Cyclohexylsulfanyl)benzene-1,2-diol

Cat. No.: B14328527
CAS No.: 111040-82-5
M. Wt: 224.32 g/mol
InChI Key: MKEIJRJOKAQGFN-UHFFFAOYSA-N
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Description

4-(Cyclohexylsulfanyl)benzene-1,2-diol is an organic compound characterized by a benzene ring substituted with a cyclohexylsulfanyl group and two hydroxyl groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexylsulfanyl)benzene-1,2-diol typically involves the following steps:

    Formation of the Cyclohexylsulfanyl Group: This can be achieved by reacting cyclohexylthiol with a suitable benzene derivative under controlled conditions.

    Introduction of Hydroxyl Groups: The hydroxyl groups can be introduced through hydroxylation reactions, often using hydrogen peroxide or other oxidizing agents in the presence of a catalyst.

Industrial Production Methods

Industrial production methods may involve:

    Catalytic Hydroxylation: Using catalysts such as iron or copper to facilitate the hydroxylation of benzene derivatives.

    Sulfurization: Introducing the cyclohexylsulfanyl group through sulfurization reactions, often under high temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexylsulfanyl)benzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form cyclohexylsulfanylbenzene.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Iron, copper, palladium.

Major Products

    Quinones: Formed through oxidation.

    Cyclohexylsulfanylbenzene: Formed through reduction.

    Substituted Benzene Derivatives: Formed through electrophilic aromatic substitution.

Scientific Research Applications

4-(Cyclohexylsulfanyl)benzene-1,2-diol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Cyclohexylsulfanyl)benzene-1,2-diol involves:

    Oxidative Stress Modulation: The compound can scavenge free radicals, reducing oxidative stress.

    Enzyme Inhibition: It may inhibit certain enzymes involved in inflammatory pathways.

    Signal Transduction: The compound can modulate signal transduction pathways, affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Catechol (1,2-dihydroxybenzene): Similar structure but lacks the cyclohexylsulfanyl group.

    Hydroquinone (1,4-dihydroxybenzene): Different position of hydroxyl groups.

    Resorcinol (1,3-dihydroxybenzene): Different position of hydroxyl groups.

Uniqueness

4-(Cyclohexylsulfanyl)benzene-1,2-diol is unique due to the presence of the cyclohexylsulfanyl group, which imparts distinct chemical and biological properties compared to other dihydroxybenzenes.

Properties

CAS No.

111040-82-5

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

4-cyclohexylsulfanylbenzene-1,2-diol

InChI

InChI=1S/C12H16O2S/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h6-9,13-14H,1-5H2

InChI Key

MKEIJRJOKAQGFN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)SC2=CC(=C(C=C2)O)O

Origin of Product

United States

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